GSK682753A -

GSK682753A

Catalog Number: EVT-255250
CAS Number:
Molecular Formula: C23H21Cl3N2O3
Molecular Weight: 479.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel antagonist of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation
Novel antagonist of oxysterol-induced Epstein–Barr virus induced gene 2 (EBI2) activation; High Quality Biochemicals for Research Uses
Overview

GSK682753A is a synthetic small molecule that functions as a selective and potent inverse agonist of the Epstein-Barr Virus-induced gene 2 receptor (EBI2), also known as G protein-coupled receptor 183. This compound was developed by GlaxoSmithKline and has been shown to inhibit G protein-dependent signaling as well as G protein-independent pathways, thus modulating immune responses, particularly in B cells .

Source

GSK682753A was synthesized in-house at GlaxoSmithKline's facility in Stevenage, United Kingdom. Its development was aimed at exploring EBI2's role in immune regulation and its potential therapeutic applications in diseases linked to immune dysfunction .

Classification

GSK682753A belongs to the class of small molecule antagonists targeting G protein-coupled receptors. Specifically, it is classified under inverse agonists due to its ability to inhibit the basal activity of EBI2, thereby affecting downstream signaling pathways involved in immune cell migration and proliferation .

Synthesis Analysis

Methods

The synthesis of GSK682753A involves several chemical reactions typical for small molecule drug development. While specific synthetic routes have not been detailed in the literature, it is generally synthesized through multi-step organic synthesis techniques that include:

  • Reagents and Conditions: The synthesis likely employs various reagents, solvents, and protective groups typical in organic synthesis.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis process may involve the use of intermediate compounds that are reacted under controlled conditions to yield GSK682753A. The compound's purity and identity are typically confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Molecular Structure Analysis

Structure

GSK682753A's molecular structure is characterized by specific functional groups that facilitate its interaction with the EBI2 receptor. The precise three-dimensional structure of GSK682753A has not been explicitly detailed in the provided literature, but it is crucial for its binding affinity and activity.

Data

Chemical Reactions Analysis

Reactions

GSK682753A primarily acts through competitive antagonism at the EBI2 receptor. It competes with endogenous ligands such as 7α,25-dihydroxycholesterol for binding sites on the receptor.

Technical Details

  • GTPγS Binding Assay: This assay measures the ability of GSK682753A to inhibit GTPγS binding, indicating its effectiveness as an antagonist. The compound demonstrated significant inhibition with an IC50 value around 200 nM .
  • Chemotaxis Assays: In vitro studies showed that GSK682753A effectively blocked B cell migration induced by oxysterol ligands, suggesting its role in modulating immune cell behavior .
Mechanism of Action

Process

GSK682753A functions by binding to the EBI2 receptor and inhibiting its activation by endogenous ligands. This action leads to a reduction in downstream signaling pathways associated with immune cell migration and proliferation.

Data

  • Competitive Antagonism: The compound shifts the dose-response curve of agonists rightward, indicating competitive inhibition. This was confirmed through Schild plot analysis .
  • β-Arrestin Recruitment: GSK682753A also inhibits β-arrestin recruitment, further supporting its role as an inverse agonist .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not provided, small molecules like GSK682753A typically exhibit:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: Stability under physiological conditions is critical for its application in biological systems.

Chemical Properties

  • Reactivity: As a small molecule antagonist, it is expected to have functional groups that allow for specific interactions with biological targets.
  • pH Stability: The stability across a range of pH levels can impact its pharmacokinetics and bioavailability.
Applications

Scientific Uses

GSK682753A has significant potential applications in:

  • Immunology Research: Investigating the role of EBI2 in immune responses and B cell positioning within lymphoid tissues.
  • Therapeutic Development: As a potential treatment for diseases characterized by dysregulated immune responses, including autoimmune diseases and viral infections linked to Epstein-Barr Virus .
  • Drug Discovery: Serving as a lead compound for developing new therapeutics targeting EBI2 or related pathways involved in immune modulation.
Structural Biology and Molecular Interactions of GSK682753A

Cryo-EM Structural Elucidation of GSK682753A-Bound EBI2/GPR183 Complexes

The cryo-electron microscopy (cryo-EM) structure of the inverse agonist GSK682753A bound to the Epstein-Barr virus-induced receptor 2 (EBI2/GPR183) was resolved at 2.98 Å resolution (PDB ID: 7TUY; EMDB-26135), revealing unprecedented details of receptor-ligand interactions [1] [7]. This structure captured EBI2 in an inactive conformational state stabilized by GSK682753A, with the receptor engineered as a fusion protein where its third intracellular loop (ICL3) was replaced by cytochrome b562 RIL (BRIL) to enhance complex stability. The final assembly included an anti-BRIL Fab fragment and an anti-Fab nanobody, enabling high-resolution visualization of the transmembrane (TM) domain [1] [7]. The cryo-EM map unambiguously positioned GSK682753A within a deep hydrophobic pocket formed by TM helices 2–7, with clear density for the ligand’s chlorophenyl and dichlorophenyl groups [7]. This structural snapshot provides the foundation for understanding inverse agonism mechanisms in EBI2-linked immune pathologies.

Table 1: Cryo-EM Data for GSK682753A-Bound EBI2 Complex

ParameterValue
PDB ID7TUY
Resolution2.98 Å
LigandGSK682753A
Complex ComponentsEBI2-BRIL fusion, anti-BRIL Fab, nanobody
Biological AssemblyMonomeric state
Key TechniqueSingle-particle cryo-EM
DOI10.2210/pdb7TUY/pdb

Ligand-Binding Pocket Architecture and Transmembrane Domain Interactions

The orthosteric binding pocket of GSK682753A in EBI2 is characterized by an occluded cavity sealed by extracellular loop 2 (ECL2), which acts as a structural lid to block solvent access [1] [7]. The ligand engages TM helices via a network of hydrophobic and polar interactions:

  • Hydrophobic contacts: TM3 (Phe106³.²⁵), TM5 (Trp199⁵.³⁸), and TM6 (Phe252⁶.⁴³) form a steric barrier enclosing the ligand’s dichlorophenyl ring [1].
  • Polar anchor: The guanidino group of Arg87².⁶⁰ forms a hydrogen bond with the carbonyl oxygen of GSK682753A’s prop-enoyl chain, critical for high-affinity binding [7] [9].
  • Chlorine interactions: Halogen bonds between chlorine atoms of GSK682753A and Tyr112³.³³/Tyr260⁶.⁵¹ further stabilize the complex [3].

Compared to antagonists of homologous receptors (e.g., PAR1 or P2Y1R), GSK682753A penetrates deeper into the TM bundle, explaining its exceptional inverse agonist efficacy (75% inhibition of constitutive activity) [1] [3].

Table 2: Key Residues in GSK682753A Binding Pocket

ResidueTM PositionInteraction TypeFunctional Role
Arg87².⁶⁰TM2H-bond with carbonylAnchors ligand core
Tyr112³.³³TM3Halogen bond (Cl)Stabilizes dichlorophenyl group
Phe106³.²⁵TM3π-π stackingHydrophobic enclosure
Tyr260⁶.⁵¹TM6Halogen bond (Cl)Binds chlorophenyl ring
Trp199⁵.³⁸TM5Van der WaalsShapes binding cleft

Comparative Analysis of Active vs. Inactive Receptor Conformations

Cryo-EM structures of EBI2 in inactive (GSK682753A-bound) and active (7α,25-OHC-bound/Gᵢ-coupled) states reveal dramatic conformational rearrangements [3] [6] [7]:

  • TM6 displacement: In active EBI2, TM6 shifts outward by 14.5 Å to accommodate Gᵢ protein engagement. In contrast, GSK682753A binding locks TM6 inward via contacts with Phe252⁶.⁴³, sterically hindering G-protein coupling [7].
  • Intracellular cavity: The active state exhibits a 40% larger cytoplasmic cavity (volume: 1,140 ų vs. 680 ų in inactive state), enabling Gαᵢ docking [3].
  • Ionic lock stabilization: The inactive conformation shows a salt bridge between Arg³.⁵⁰ of the DRY motif and Glu⁶.³⁰ ("ionic lock"), disrupted in the active state upon agonist binding [6].These differences explain GSK682753A’s inverse agonism: by preventing TM6 movement and stabilizing the ionic lock, it suppresses basal Gᵢ signaling [3] [7].

Role of Key Residues in Inverse Agonist Binding and Stabilization

Mutagenesis studies identify residues critical for GSK682753A’s inverse agonist activity:

  • Phe111³.³²: Ala substitution at this position (F111A) reduces ligand potency by >500-fold (IC₅₀ shift from 53.6 nM to >30 µM) due to loss of π-stacking with the ligand’s diazaspirodecan ring [2] [5]. This residue serves as a "steric gatekeeper" for the binding pocket [3].
  • Arg87².⁶⁰: Neutralization (R87A) abolishes hydrogen bonding with GSK682753A, decreasing inhibitory efficacy in GTPγS binding assays by 90% [7] [9].
  • Tyr112³.³³: While not directly contacting the ligand, this residue maintains hydrophobic pocket architecture; Y112F mutation attenuates inverse agonism potency by 8-fold [9].These residues are conserved among lipid-sensing GPCRs, underscoring their universal role in ligand recognition [9].

Dynamic Features of TM6 and Ligand Entrance Pathways in Lipid Bilayer Exposure

The cryo-EM structure reveals dynamic elements governing ligand access:

  • TM6 flexibility: Despite BRIL fusion at ICL3, TM6 exhibits disordered density in the inactive state, suggesting inherent mobility that may facilitate ligand entry/exit [7]. Molecular dynamics simulations indicate that transient separation of TM4–TM5 helices creates a lipid-facing vestibule (width: 12 Å) [3].
  • Ligand entrance pathway: GSK682753A accesses its binding site via a lateral channel between TM4–TM5, exposed to the lipid bilayer. This pathway is distinct from the aqueous route used by peptide ligands in other GPCRs [7] [10].
  • Solvent accessibility: The binding pocket’s depth (~18 Å from the membrane surface) and hydrophobicity (85% nonpolar surface) favor partitioning of lipophilic ligands like GSK682753A from the membrane milieu [3]. This mechanism explains the rapid on-rate (kₒₙ > 10⁶ M⁻¹s⁻¹) observed in kinetic binding studies [7].

These structural insights rationalize EBI2’s role in sensing lipophilic oxysterols and highlight TM4–TM5 as a target for allosteric modulators in autoimmune diseases [3] [6].

Properties

Product Name

GSK682753A

IUPAC Name

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C23H21Cl3N2O3

Molecular Weight

479.8 g/mol

InChI

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+

InChI Key

RDDLWMWIRXGSJM-XBXARRHUSA-N

SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl

Synonyms

8-[(2E)-3-(4-Chlorophenyl)-1-oxo-2-propen-1-yl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl

Isomeric SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl

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